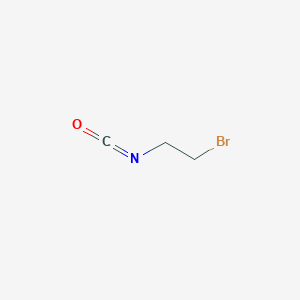
2-Bromoethyl isocyanate
Cat. No. B2646695
Key on ui cas rn:
42865-19-0
M. Wt: 149.975
InChI Key: JLHTVZLEHOQZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08530493B2
Procedure details


To a solution of 5.5 mg (1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester in 10 ml 2-butanon are added 132 μl bromoethyl isocyanate. The mixture is heated to reflux for 30 h. An aqueous solution of sodium bicarbonate is added and the mixture is extracted with ethyl acetate. The organic layer is washed with brine and dried with magnesium sulfate. The solvent is removed at reduced pressure. After column chromatography (silica gel; toluene, ethyl acetate 4:1) and trituration with diisopropylether, 550 mg (61%) of the title compound are obtained as a colorless solid. MS: m/z (MH+)=519.9/522.0
Name
(1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
Quantity
5.5 mg
Type
reactant
Reaction Step One




Name

Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
CO[C:3]([C:5]1([CH3:29])[CH2:17][C:16]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([O:18][CH:19]([F:21])[F:20])[CH:14]=3)[NH:9][C:8]=2[CH:7]([C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([OH:28])[CH:23]=2)[NH:6]1)=[O:4].[Br:30][CH2:31][CH2:32][N:33]=[C:34]=[O:35].C(=O)(O)[O-].[Na+].[CH3:41][C:42](=[O:45])[CH2:43]C>>[CH:5]([O:45][CH:42]([CH3:43])[CH3:41])([CH3:17])[CH3:3].[Br:30][CH2:31][CH2:32][N:33]1[C:34](=[O:35])[N:6]2[CH:7]([C:22]3[CH:27]=[CH:26][CH:25]=[C:24]([OH:28])[CH:23]=3)[C:8]3[NH:9][C:10]4[C:15]([C:16]=3[CH2:17][C:5]2([CH3:29])[C:3]1=[O:4])=[CH:14][C:13]([O:18][CH:19]([F:21])[F:20])=[CH:12][CH:11]=4 |f:2.3|
|
Inputs


Step One
|
Name
|
(1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
|
|
Quantity
|
5.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1(NC(C=2NC3=CC=C(C=C3C2C1)OC(F)F)C1=CC(=CC=C1)O)C
|
|
Name
|
|
|
Quantity
|
132 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCN=C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 h
|
|
Duration
|
30 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCN1C(C2(N(C(C=3NC4=CC=C(C=C4C3C2)OC(F)F)C2=CC(=CC=C2)O)C1=O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 550 mg | |
| YIELD: PERCENTYIELD | 61% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
